molecular formula C17H24N4O B5290999 (2R)-2-amino-N,4-dimethyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]pentanamide

(2R)-2-amino-N,4-dimethyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]pentanamide

Cat. No.: B5290999
M. Wt: 300.4 g/mol
InChI Key: HNYMQGUYKPKCRB-OAHLLOKOSA-N
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Description

(2R)-2-amino-N,4-dimethyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]pentanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an amino group, a pyrazole ring, and a phenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-N,4-dimethyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]pentanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the phenyl group and the amino group. The final step involves the formation of the pentanamide structure. Common reagents used in these reactions include hydrazine, phenylhydrazine, and various alkyl halides. Reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-N,4-dimethyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various alkylating agents. Reaction conditions may involve the use of solvents like dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield oxides, while reduction reactions produce reduced amine derivatives. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

(2R)-2-amino-N,4-dimethyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]pentanamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R)-2-amino-N,4-dimethyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that regulate cellular functions.

Properties

IUPAC Name

(2R)-2-amino-N,4-dimethyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O/c1-12(2)9-15(18)17(22)21(3)11-14-10-19-20-16(14)13-7-5-4-6-8-13/h4-8,10,12,15H,9,11,18H2,1-3H3,(H,19,20)/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYMQGUYKPKCRB-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N(C)CC1=C(NN=C1)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)N(C)CC1=C(NN=C1)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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